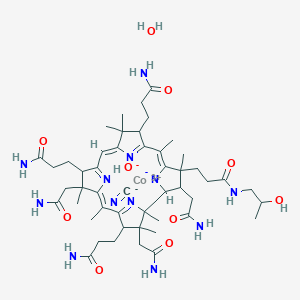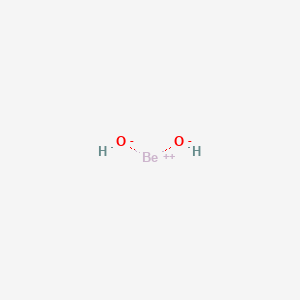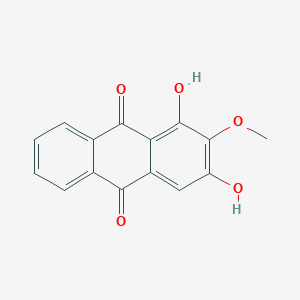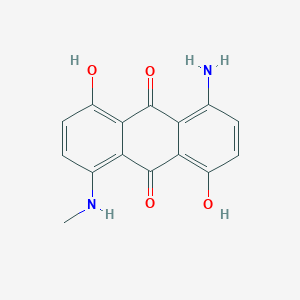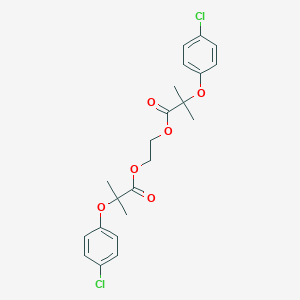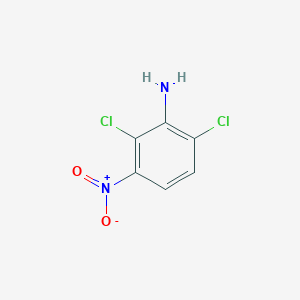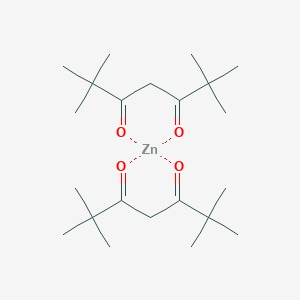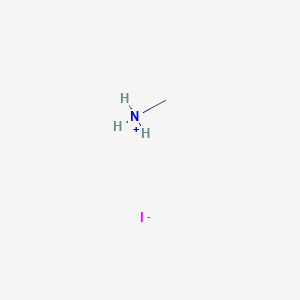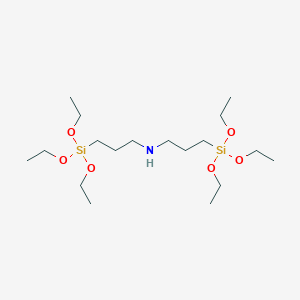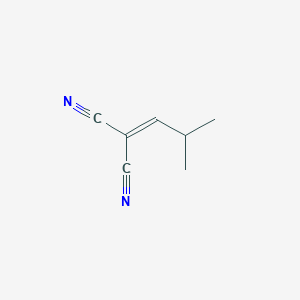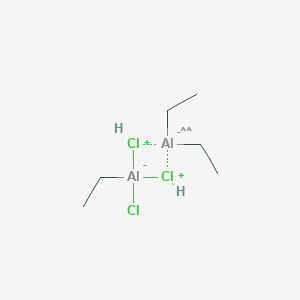![molecular formula C9H11NO4S B083595 4-[(Ethylamino)sulfonyl]benzoic acid CAS No. 10252-64-9](/img/structure/B83595.png)
4-[(Ethylamino)sulfonyl]benzoic acid
描述
Synthesis Analysis
The synthesis of sulfonyl-bridged oligo(benzoic acid)s, including structures similar to 4-[(Ethylamino)sulfonyl]benzoic acid, involves palladium-catalyzed methoxycarbonylation followed by hydrolysis and oxidation processes. This method showcases the compound's ability to form complex structures, such as supramolecular zig-zag chains, through hydrogen bonding, indicating its versatile reactivity and potential for constructing intricate molecular assemblies (Morohashi et al., 2014).
Molecular Structure Analysis
X-ray crystallography has been pivotal in understanding the molecular structure of related compounds, revealing detailed insights into their spatial arrangements and bonding patterns. For instance, the crystal structure analysis of 4,4'-bipyridine and 4-(sulfonylglycine)benzoic acid complexes demonstrates the role of hydrogen bonding and weak interactions in stabilizing the molecular structure, highlighting the importance of sulfonyl and carboxyl groups in forming supramolecular architectures (Yu & Li, 2008).
Chemical Reactions and Properties
Chemical reactions involving 4-[(Ethylamino)sulfonyl]benzoic acid derivatives, such as the copper-mediated ortho C-H sulfonylation, underscore the compound's reactivity towards forming sulfone moieties with high regioselectivity. This reactivity opens avenues for synthesizing various aryl sulfones, illustrating the compound's versatility in chemical transformations (Liu et al., 2015).
Physical Properties Analysis
The physical properties of 4-[(Ethylamino)sulfonyl]benzoic acid and its derivatives, such as solubility and extraction performance, can be deduced from the extraction behaviors of related oligo(benzoic acid)s. Their extractability towards lanthanoid ions and moderate selectivity for certain metals suggest specific interactions that are influenced by the structural characteristics of the sulfonyl and carboxyl groups (Morohashi et al., 2014).
Chemical Properties Analysis
The chemical properties, such as the reactivity of 4-[(Ethylamino)sulfonyl]benzoic acid derivatives towards inhibiting certain enzymes or interacting with metal ions, offer insights into the compound's potential for diverse applications. For example, benzamide-4-sulfonamides derived from 4-sulfamoyl benzoic acid exhibit potent inhibitory action against human carbonic anhydrase enzymes, highlighting the compound's utility in designing enzyme inhibitors (Abdoli et al., 2018).
科学研究应用
Carbonic Anhydrase Inhibition
A series of benzamides incorporating sulfamoyl moieties, derived from sulfamoyl benzoic acid, were investigated for their inhibition effects on carbonic anhydrase (CA) isoforms. These compounds exhibited potent inhibitory activity against human (h) isoforms hCA II, VII, and IX in the low nanomolar or subnanomolar ranges, with hCA I being slightly less sensitive. This positions benzamide-4-sulfonamides as promising candidates for CA inhibition, a crucial aspect in treating conditions like glaucoma and edema (Abdoli et al., 2018).
Synthesis of Sulfonamide and Sulfonate Derivatives
Research highlights a simple, efficient, and eco-friendly method for synthesizing sulfonamide and sulfonate carboxylic acid derivatives under green conditions. This approach yields products with high purity and yield, leveraging sulfonyl chlorides as starting materials. The synthesis process, involving the reaction of 4-(tosyloxy)benzoic acid and 4-((4-methylphenyl)sulfonamido)benzoic acid with 2-morpholinoethan-1-amine, underscores the potential of these methods in developing derivatives with significant biological applications (Almarhoon et al., 2019).
Ortho C-H Sulfonylation
The copper-mediated direct ortho C-H bond sulfonylation of benzoic acid derivatives with sodium sulfinates demonstrates a method to achieve various aryl sulfones with excellent regioselectivity and good yields. This technique utilizes an 8-aminoquinoline moiety as a bidentate directing group, showcasing a novel pathway for functionalizing benzoic acid derivatives (Liu et al., 2015).
RXR-Selective Agonists Development
Sulfonic acid analogues of bexarotene were synthesized and assessed for selective retinoid X receptor (RXR) agonism. The study evaluated these compounds' ability to bind RXR and their potential in inhibiting proliferation in cutaneous T-cell lymphoma (CTCL) cells, suggesting that these analogues could offer therapeutic benefits with enhanced biological selectivity and potency compared to known treatments (Heck et al., 2016).
Interaction with Membrane Systems
The interaction between benzoic acid and benzoate with model membrane systems was characterized to understand how these simple aromatic acids interact with membrane components. Benzoic acid was found to penetrate deeper into the membrane/water interfaces compared to benzoate, providing insights into the antimicrobial activity of benzoic acid and laying the groundwork for investigating bacterial uptake of related compounds (Peters et al., 2016).
安全和危害
未来方向
属性
IUPAC Name |
4-(ethylsulfamoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-2-10-15(13,14)8-5-3-7(4-6-8)9(11)12/h3-6,10H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSHUBLFLCCPLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346385 | |
| Record name | 4-[(Ethylamino)sulfonyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Ethylamino)sulfonyl]benzoic acid | |
CAS RN |
10252-64-9 | |
| Record name | 4-[(Ethylamino)sulfonyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10252-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(Ethylamino)sulfonyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

